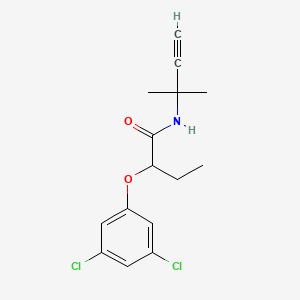
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is an organic compound that belongs to the class of phenoxybutanamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide typically involves the reaction of 3,5-dichlorophenol with a suitable butanamide derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenoxy)butanamide
- 2-(3,5-Dichlorophenoxy)-N-(2-methylprop-2-yn-2-yl)butanamide
- 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-2-yn-2-yl)butanamide
Uniqueness
2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is unique due to its specific structural features, such as the presence of the 3,5-dichlorophenoxy group and the butanamide moiety. These structural elements may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
64919-25-1 |
|---|---|
Molecular Formula |
C15H17Cl2NO2 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2-(3,5-dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide |
InChI |
InChI=1S/C15H17Cl2NO2/c1-5-13(14(19)18-15(3,4)6-2)20-12-8-10(16)7-11(17)9-12/h2,7-9,13H,5H2,1,3-4H3,(H,18,19) |
InChI Key |
BRKNHLASEAWSRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C#C)OC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethyl-2'H,5'H-spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B14488926.png)
methanone](/img/structure/B14488937.png)
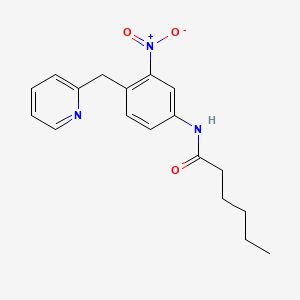
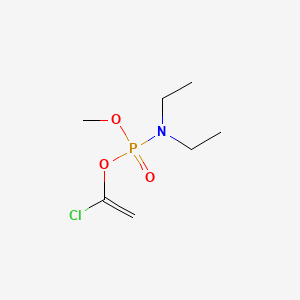

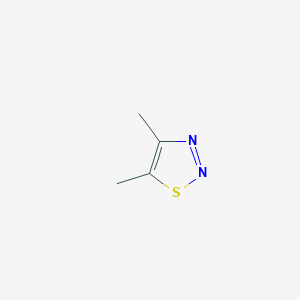
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
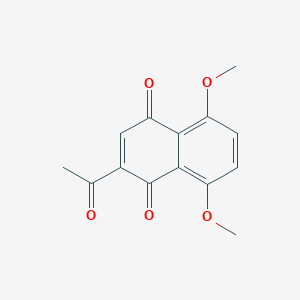
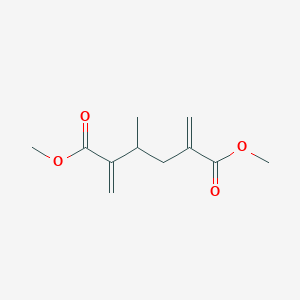
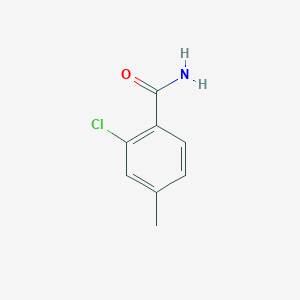

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

